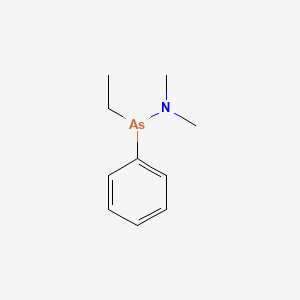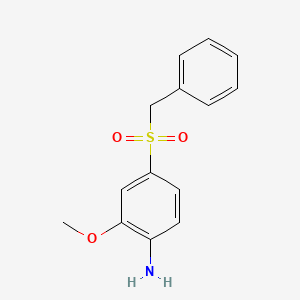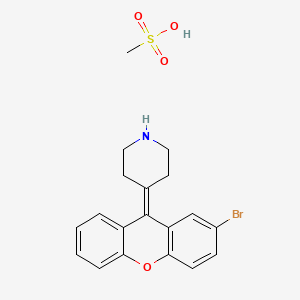![molecular formula C10H14INO2 B14604414 2,2'-[(4-Iodophenyl)imino]diethanol CAS No. 60758-38-5](/img/structure/B14604414.png)
2,2'-[(4-Iodophenyl)imino]diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(4-Iodophenyl)imino]diethanol is an organic compound that features an imine group bonded to a 4-iodophenyl group and two ethanol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Iodophenyl)imino]diethanol typically involves the reaction of 4-iodoaniline with diethanolamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of 2,2’-[(4-Iodophenyl)imino]diethanol may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(4-Iodophenyl)imino]diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2,2’-[(4-Iodophenyl)imino]diethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-[(4-Iodophenyl)imino]diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The iodine atom may also play a role in the compound’s biological activity by participating in halogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[(4-Methylphenyl)imino]diethanol: Similar structure but with a methyl group instead of an iodine atom.
2,2’-[(4-Aminophenyl)imino]diethanol: Contains an amino group instead of an iodine atom.
Uniqueness
2,2’-[(4-Iodophenyl)imino]diethanol is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom can participate in specific interactions, such as halogen bonding, which are not possible with other similar compounds.
Propiedades
Número CAS |
60758-38-5 |
|---|---|
Fórmula molecular |
C10H14INO2 |
Peso molecular |
307.13 g/mol |
Nombre IUPAC |
2-[N-(2-hydroxyethyl)-4-iodoanilino]ethanol |
InChI |
InChI=1S/C10H14INO2/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-14/h1-4,13-14H,5-8H2 |
Clave InChI |
DXLDMGUELRTYGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(CCO)CCO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


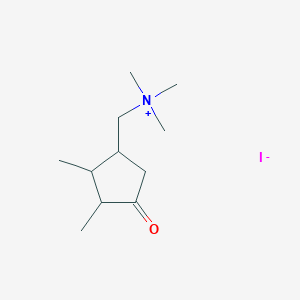
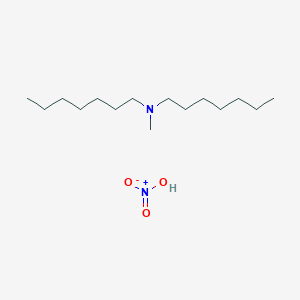
![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
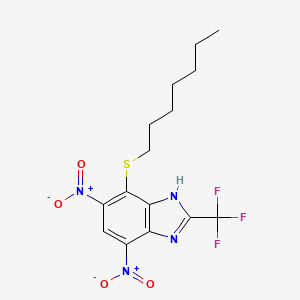
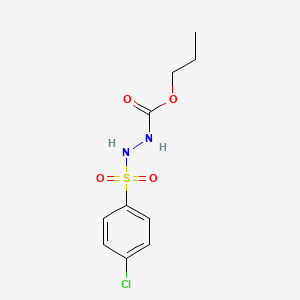
![N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14604388.png)
